2-Aminopyridine-3-thiol 2-Aminopyridine-3-thiol
Brand Name: Vulcanchem
CAS No.: 110402-20-5
VCID: VC0008597
InChI: InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7)
SMILES: C1=CC(=C(N=C1)N)S
Molecular Formula: C5H6N2S
Molecular Weight: 126.18 g/mol

2-Aminopyridine-3-thiol

CAS No.: 110402-20-5

VCID: VC0008597

Molecular Formula: C5H6N2S

Molecular Weight: 126.18 g/mol

* For research use only. Not for human or veterinary use.

2-Aminopyridine-3-thiol - 110402-20-5

Description

2-Aminopyridine-3-thiol, also known as 3-Pyridinethiol,2-amino, is a chemical compound with the molecular formula C5H6N2S . It has a molecular weight of 126.18000 . The compound's structure features an aminopyridine ring with a thiol group . Other names for 2-Aminopyridine-3-thiol include 2-azanylpyridine-3-thiol and 2-Amino-3-mercaptopyridine .

Chemically, 2-Aminopyridine-3-thiol has a density of 1.293g/cm3 and a boiling point of 258.9ºC at 760 mmHg . The flash point is 110.4ºC and the vapor pressure is 0.0133mmHg at 25°C . The refractive index of this substance is 1.677 . Its HS code is 2933399090 . Research literature references this compound in the context of synthesizing imidazo[1,2-a]pyridines, which are formed through reactions involving 2-aminopyridines . For instance, 2-aminopyridines react with Morita-Baylis-Hillman (MBH) acetates of nitroalkenes to produce functionalized imidazo[1,2-a]pyridines .

In the context of academic and medical research, being detail-oriented and skilled are valuable attributes for professionals working with compounds like 2-Aminopyridine-3-thiol . Research Assistants may use analytical skills to support scientific studies and contribute to research projects . A strong research assistant resume should highlight research skills, knowledge of research methodologies, and the ability to work independently .

CAS No. 110402-20-5
Product Name 2-Aminopyridine-3-thiol
Molecular Formula C5H6N2S
Molecular Weight 126.18 g/mol
IUPAC Name 2-aminopyridine-3-thiol
Standard InChI InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7)
Standard InChIKey XKWQAXGDFYIFMB-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)N)S
Canonical SMILES C1=CC(=C(N=C1)N)S
PubChem Compound 13911673
Last Modified Sep 13 2023

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